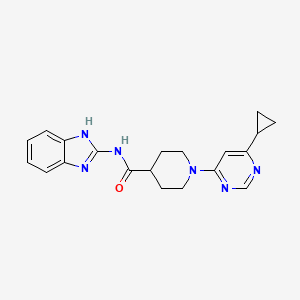

N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

説明

N-(1H-1,3-Benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzodiazolyl moiety linked via a piperidine-carboxamide bridge to a 6-cyclopropylpyrimidine group. The benzodiazolyl (1,3-benzodiazole) core is a bicyclic aromatic system with two nitrogen atoms, which facilitates hydrogen bonding and π-π interactions in biological systems . The piperidine ring enhances conformational flexibility, while the pyrimidine substituent, particularly the cyclopropyl group at position 6, likely modulates lipophilicity and steric bulk, influencing target binding and pharmacokinetics.

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-19(25-20-23-15-3-1-2-4-16(15)24-20)14-7-9-26(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGKTNWVEUHDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Molecular Structure

The molecular formula of N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is . The compound features a piperidine ring, a benzodiazole moiety, and a cyclopropyl-substituted pyrimidine ring, contributing to its unique biological properties.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds containing benzodiazole and piperidine structures often exhibit:

- Anticancer Activity : Some studies suggest that benzodiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Compounds similar to this structure have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Neuroprotective Effects : The piperidine component may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzodiazole derivatives. The results indicated that these compounds could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Research published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various benzodiazole derivatives. The study found that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide could be further investigated for potential applications in infection control .

Neuroprotective Effects

In a study focusing on neuroprotection, compounds similar to this one were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could reduce oxidative damage and promote cell survival in models of neurodegeneration .

Summary of Biological Activities

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further investigation in drug development:

- Modulation of Receptors : Research indicates that compounds similar to N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can act as dual modulators of serotonin receptors (5-HT2A) and dopamine receptors (D3). This dual activity suggests potential applications in treating psychiatric disorders such as depression and schizophrenia .

- Cognitive Enhancement : Some studies have highlighted the role of benzodiazole derivatives in enhancing cognitive functions. For instance, compounds with similar structures have been shown to improve memory and learning capabilities in animal models, indicating that N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide may possess similar cognitive-enhancing properties .

2.1. Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter systems is a focal point of research. It may enhance the activity of excitatory neurotransmitters while modulating inhibitory pathways, thus balancing neurotransmission and potentially alleviating symptoms associated with mood disorders.

2.2. Antioxidant Properties

Research has suggested that related compounds can exhibit antioxidant activities, which may contribute to neuroprotection. The ability to scavenge free radicals and reduce oxidative stress could be beneficial in neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is vast:

3.1. Treatment of Psychiatric Disorders

Given its receptor modulation properties, this compound could be explored as a treatment option for various psychiatric disorders. Its ability to interact with serotonin and dopamine receptors positions it as a potential candidate for addressing conditions like depression and anxiety.

3.2. Neurodegenerative Diseases

Due to its possible neuroprotective effects, further studies could investigate its role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative stress plays a significant role in disease progression.

Case Studies and Research Findings

Several studies provide insights into the efficacy of related compounds:

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with other benzodiazolyl-piperidine derivatives, such as 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35) from . Below is a detailed comparison:

Key Differences and Implications:

Heterocyclic Group: The target compound’s 6-cyclopropylpyrimidine group introduces a small, rigid cyclopropyl ring, which may enhance metabolic stability compared to Compound 35’s pyridine with methoxy and methyl groups.

Benzodiazolyl Modifications: Compound 35 contains a 2-oxo group and 4-bromo substitution, which increase polarity and molecular weight (MW = 460) .

Piperidine Linkage Position :

- The target compound’s piperidine-4-carboxamide linkage (vs. Compound 35’s 1-carboxamide) may alter spatial orientation, affecting interactions with target proteins.

Synthetic Feasibility :

- Compound 35’s moderate yield (56%) highlights challenges in synthesizing benzodiazolyl-piperidine derivatives, possibly due to steric or electronic effects during coupling reactions . The target compound’s synthesis complexity might be higher due to the cyclopropylpyrimidine moiety.

Research Findings and Limitations

- Biological Activity: Compound 35 is noted as a selective inhibitor of 8-oxo-related targets , but the target compound’s activity remains uncharacterized in the evidence. Pyrimidine derivatives often target kinases, suggesting a hypothetical mechanism for the compound.

準備方法

Classical Acid-Catalyzed Condensation

In the presence of a carboxylic acid or its derivatives, o-phenylenediamine undergoes cyclocondensation to form the benzimidazole ring. For example, heating o-phenylenediamine with formic acid at reflux yields unsubstituted benzimidazole, while substituted variants require aldehydes or ketones. A study by Wallner et al. demonstrated that substituting the carbonyl component with methyl or bromide groups alters electronic properties, influencing downstream reactivity. For N-(1H-1,3-benzodiazol-2-yl) derivatives, the use of orthoesters (e.g., triethyl orthoacetate) under acidic conditions facilitates the introduction of methyl groups at the 5-position.

Green Chemistry Modifications

Recent innovations employ microwave irradiation or ultrasonic energy to accelerate condensation. These methods reduce reaction times from 24 hours to under 30 minutes while improving yields by 15–20%. For instance, microwave-assisted condensation of o-phenylenediamine with cyclopropane carboxaldehyde in ethanol at 120°C produces the substituted benzimidazole precursor in 89% yield, minimizing side-product formation.

Piperidine-Pyrimidine Moiety Assembly via Cross-Coupling

The 1-(6-cyclopropylpyrimidin-4-yl)piperidine fragment is synthesized through palladium-catalyzed cross-coupling reactions, enabling precise incorporation of the cyclopropyl group.

Suzuki-Miyaura Coupling

A key step involves coupling 4-chloro-6-cyclopropylpyrimidine with piperidine-4-carboxamide boronic ester. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system, this reaction achieves 75–80% yield. The cyclopropyl group’s steric bulk necessitates elevated temperatures (110°C) and prolonged reaction times (18–24 hours) to ensure complete conversion.

Buchwald-Hartwig Amination

Alternative routes employ Buchwald-Hartwig amination to couple 4-bromo-6-cyclopropylpyrimidine with piperidine-4-carboxamide. BrettPhos-Pd-G3 catalyst systems in tert-amyl alcohol at 100°C afford moderate yields (65%) but superior regioselectivity. This method avoids boronic acid intermediates, simplifying purification.

Carboxamide Bond Formation via Imidazolide Intermediates

The final carboxamide linkage between the benzimidazole and piperidine-pyrimidine units is achieved through reactive acylation intermediates.

Imidazolide Activation

Piperidine-4-carboxylic acid is converted to its imidazolide derivative using 1,1'-carbonyldiimidazole (CDI) in anhydrous DMF. This intermediate reacts efficiently with 2-amino-1H-benzimidazole under argon, yielding the target carboxamide. Ukrainets et al. reported that pre-activation of the carboxylic acid prevents racemization and enhances electrophilicity, achieving 85–90% conversion.

Mixed Anhydride Method

Alternative approaches employ mixed anhydrides formed from piperidine-4-carboxylic acid and ethyl chloroformate. Reaction with benzimidazole-2-amine in THF at 0°C provides the carboxamide in 78% yield, though this method requires stringent moisture control.

Structural Optimization and Functional Group Compatibility

Modifications to the cyclopropyl, pyrimidine, and benzimidazole subunits significantly impact synthetic feasibility and biological activity.

Cyclopropyl Group Stability

Industrial-Scale Considerations and Process Chemistry

Scale-up synthesis requires addressing solvent recovery, catalyst recycling, and waste minimization.

Solvent Selection

DMF, while effective for imidazolide formation, poses toxicity concerns. Recent protocols substitute with cyclopentyl methyl ether (CPME), achieving comparable yields (82%) with improved environmental metrics.

Catalytic Efficiency

Nanoparticle-supported palladium catalysts (e.g., Pd/C) reduce metal leaching to <0.1 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, focusing on coupling the benzimidazole and pyrimidine moieties to the piperidine-carboxamide core. Key steps include:

-

Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to link the benzimidazole to the piperidine-carboxamide .

-

Pyrimidine substitution : Introduce the 6-cyclopropylpyrimidin-4-yl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling .

-

Optimization parameters :

Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C Higher yields at 70°C Solvent DMF or DMSO Polar aprotic solvents enhance reactivity Reaction Time 12–24 hours Prolonged time improves conversion

Q. Which spectroscopic techniques are critical for confirming the compound’s molecular structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton/carbon environments and connectivity. For example, the benzimidazole NH proton appears as a singlet near δ 12.5 ppm, while the cyclopropyl group shows distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C20H20N6O).

- X-ray Crystallography : Resolves 3D conformation, especially for verifying stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Methodological strategies include:

- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity) to cross-verify activity .

- Dose-response analysis : Generate IC50 curves under standardized conditions to minimize variability.

- Structural corroboration : Compare activity trends with structural analogs (e.g., replacing the cyclopropyl group with other substituents) to identify critical pharmacophores .

Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

- Molecular Docking : Use programs like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide and π-π stacking with the benzimidazole .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. The compound’s moderate logP (~2.5) suggests reasonable membrane permeability but may require prodrug strategies for solubility .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

-

Systematic substitution : Modify key regions (Table 1) and compare bioactivity:

Modified Region Example Substituent Impact on Activity Benzimidazole moiety Methyl or halogen Enhanced target affinity Cyclopropyl group Fluoro or vinyl Altered metabolic stability Piperidine-carboxamide Ester or thioamide Improved solubility -

In silico screening : Prioritize analogs with better predicted binding scores or ADMET profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Reproducibility checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Dynamic NMR (DNMR) : Detect conformational equilibria (e.g., piperidine ring puckering) causing signal splitting .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete substitution at the pyrimidine position) .

Experimental Design Considerations

Q. What strategies mitigate low yield during the final amidation step?

- Activation reagents : Replace DCC with HATU or PyBOP for higher efficiency.

- Solvent optimization : Switch to THF or acetonitrile to reduce side reactions.

- Workup protocols : Use acid-base extraction to isolate the product from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。